molecular formula C18H18O4 B8099653 CAFFEIC ACID, 3-METHYL PHENETHYL ESTER

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER

Cat. No.: B8099653
M. Wt: 298.3 g/mol
InChI Key: HSWJULPWLHVYOK-SOFGYWHQSA-N
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Description

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is an organic compound with the molecular formula C18H18O4. It is known for its potential biological activities and is often studied in the context of its inhibitory effects on certain enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAFFEIC ACID, 3-METHYL PHENETHYL ESTER typically involves the esterification of 3-(3,4-dihydroxyphenyl)acrylic acid with 3-methylphenethyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER has several applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and substitution reactions.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its inhibitory effects on enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Phenethyl 3-(3,4-dihydroxyphenyl)acrylate
  • Methyl 3-(3,4-dihydroxyphenyl)acrylate
  • Ethyl 3-(3,4-dihydroxyphenyl)acrylate

Uniqueness

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is unique due to the presence of the 3-methyl group on the phenethyl moiety, which can influence its reactivity and biological activity. This structural variation can lead to differences in enzyme inhibition potency and selectivity compared to its analogs .

Properties

IUPAC Name

2-(3-methylphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13-3-2-4-14(11-13)9-10-22-18(21)8-6-15-5-7-16(19)17(20)12-15/h2-8,11-12,19-20H,9-10H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWJULPWLHVYOK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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